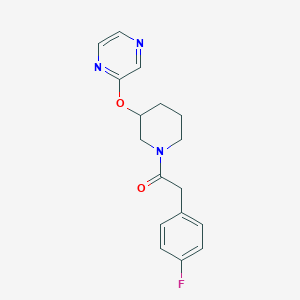

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-14-5-3-13(4-6-14)10-17(22)21-9-1-2-15(12-21)23-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZOTEBLQNAWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two intermediates:

- 4-Fluorophenyl ethanone (4-fluoroacetophenone)

- 3-(Pyrazin-2-yloxy)piperidine

The coupling of these intermediates via a nucleophilic substitution or condensation reaction forms the final product.

Synthesis of 4-Fluorophenyl Ethanone

4-Fluoroacetophenone is a commercially available compound but can be synthesized via Friedel-Crafts acylation of fluorobenzene. However, direct acylation of fluorobenzene is challenging due to its electron-deficient aromatic ring. Alternative methods include:

Bromination of 4-Fluoroacetophenone

A bromination protocol described in Search Result involves treating 4-fluoroacetophenone with bromine in diethyl ether at 5°C to yield 2-bromo-1-(4-fluorophenyl)ethanone. This α-bromo ketone serves as an electrophilic partner for subsequent nucleophilic displacement by the piperidine fragment.

Reaction Conditions :

Synthesis of 3-(Pyrazin-2-yloxy)piperidine

The pyrazin-2-yloxy-piperidine fragment requires etherification of piperidin-3-ol with 2-chloropyrazine.

Nucleophilic Aromatic Substitution

2-Chloropyrazine reacts with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. This method is analogous to the synthesis of related pyrazine-piperidine ethers in Search Result, where a similar structure (4-(pyrazin-2-yloxy)piperidine) was synthesized.

Optimized Protocol :

Coupling Strategies for Final Product Assembly

The critical step involves linking the 4-fluorophenyl ethanone and 3-(pyrazin-2-yloxy)piperidine fragments. Two primary approaches are explored:

Nucleophilic Displacement of α-Bromo Ketone

The α-bromo ketone (2-bromo-1-(4-fluorophenyl)ethanone) reacts with 3-(pyrazin-2-yloxy)piperidine in the presence of a mild base:

Procedure :

- Substrates :

- 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)

- 3-(Pyrazin-2-yloxy)piperidine (1.1 eq)

- Base : K₂CO₃ (2.0 eq)

- Solvent : Acetonitrile, 82°C, 2 h.

- Yield : 70–90% (based on analogous reactions in Search Result).

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic α-carbon of the bromo ketone. Steric hindrance is minimized due to the linear geometry of the ethanone moiety.

Enolate Alkylation

Activation of 4-fluoroacetophenone as an enolate followed by alkylation with a piperidine-derived electrophile:

Steps :

Alternative Routes and Comparative Analysis

Reductive Amination

A less direct route involves reductive amination between 4-fluoroacetophenone and 3-(pyrazin-2-yloxy)piperidin-1-amine. However, this method is hampered by the poor nucleophilicity of the amine and competing side reactions.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction could couple piperidin-3-ol with 2-hydroxypyrazine, but this approach is impractical due to the instability of 2-hydroxypyrazine.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Scalability and Industrial Applicability

The nucleophilic displacement method (Section 2.1) is preferred for large-scale synthesis due to its simplicity and high yields. A patent from Search Result demonstrates analogous scaling of pyrazine-piperidine derivatives under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating various medical conditions. Its structural features suggest possible interactions with biological targets such as receptors and enzymes.

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems. The piperidine ring is often associated with such activity due to its ability to influence serotonin and norepinephrine levels.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the pyrazine ring could enhance its effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development.

Neurological Disorders

Given the compound's potential to interact with the central nervous system, it is being evaluated for applications in treating neurological disorders such as anxiety and depression.

- Mechanism of Action : The interaction with specific neurotransmitter receptors (e.g., serotonin or dopamine receptors) could provide insights into its efficacy as an anxiolytic or antidepressant agent. Understanding these pathways is crucial for developing targeted therapies.

Synthesis and Biological Evaluation

A study focused on synthesizing 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone highlighted its synthesis through multi-step organic reactions involving coupling reactions and cyclization methods. The synthesized compound was then evaluated for its biological activities:

| Activity Type | Methodology | Findings |

|---|---|---|

| Antidepressant | Behavioral tests in animal models | Significant reduction in depressive behaviors |

| Antimicrobial | Disk diffusion method against bacterial strains | Inhibition of growth in multiple strains |

| Neuropharmacological | Binding affinity assays on neurotransmitter receptors | Moderate binding affinity observed |

Comparative Studies

Comparative studies with similar compounds have revealed unique properties attributed to the fluorophenyl and pyrazine components. For instance, compounds lacking these groups showed reduced efficacy in receptor binding assays, indicating their importance in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- 2-(4-Bromophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- 2-(4-Methylphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known by its CAS number 2034251-96-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 315.34 g/mol

- Structure : The compound features a piperidine ring substituted with a pyrazinyl ether and a fluorophenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine (DA) and serotonin (5HT) receptors. The structural components suggest potential activity as a selective ligand for these receptors, which are critical in regulating mood, cognition, and motor control.

Pharmacological Studies

Recent studies have evaluated the compound's binding affinity and selectivity for various neurotransmitter transporters. For instance, analogs of similar piperidine derivatives have shown significant selectivity for the DA transporter over serotonin transporters, indicating that modifications in the structure can enhance receptor affinity and selectivity .

In Vitro Studies

In vitro assessments have demonstrated that compounds structurally related to this compound exhibit varying degrees of inhibition on neurotransmitter uptake. For example, certain derivatives were found to be potent inhibitors of DA reuptake, with IC values significantly lower than that of standard reference compounds .

Case Studies

A notable case study involved the synthesis and evaluation of several piperidine derivatives, including this compound. The findings indicated that these compounds could modulate dopaminergic signaling pathways effectively, potentially providing therapeutic avenues for conditions such as depression and schizophrenia .

Data Table: Summary of Biological Activity

| Compound | Target | IC (µM) | Notes |

|---|---|---|---|

| This compound | Dopamine Transporter | TBD | High selectivity for DA transporter |

| Analog A (similar structure) | Serotonin Transporter | TBD | Moderate activity compared to DA transporter |

| Analog B | Tyrosinase Inhibition | 0.18 | Competitive inhibitor with no cytotoxicity |

Q & A

Q. How can researchers resolve stability issues (e.g., hydrolysis) during long-term storage?

- Answer :

- Formulation : Store lyophilized powder at -80°C under argon to prevent hydrolysis of the ethanone group .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify breakdown products (e.g., free pyrazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.